molecular formula C6H8Cl2O2 B13621687 4-Chlorooxane-4-carbonyl chloride CAS No. 99338-33-7

4-Chlorooxane-4-carbonyl chloride

Cat. No.: B13621687
CAS No.: 99338-33-7
M. Wt: 183.03 g/mol
InChI Key: XFAMUCUBBARCEV-UHFFFAOYSA-N
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Description

4-Chlorooxane-4-carbonyl chloride is a chemical compound with the molecular formula C5H8Cl2O2. It is a derivative of oxane, featuring a chloro substituent and a carbonyl chloride functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chlorooxane-4-carbonyl chloride can be synthesized through several methods. One common approach involves the chlorination of oxane derivatives under controlled conditions. The reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chloro and carbonyl chloride groups .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. This method enhances yield and purity while minimizing by-products. The use of catalysts and optimized reaction parameters further improves the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 4-Chlorooxane-4-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of amides or esters.

    Hydrolysis: The carbonyl chloride group can be hydrolyzed to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohol derivatives.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis Conditions: Aqueous acidic or basic conditions.

Major Products:

    Amides and Esters: Formed through substitution reactions.

    Carboxylic Acids: Resulting from hydrolysis.

    Alcohols: Produced via reduction.

Scientific Research Applications

4-Chlorooxane-4-carbonyl chloride finds applications in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Investigated for potential use in drug development and pharmaceutical synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-chlorooxane-4-carbonyl chloride involves its reactivity with nucleophiles and electrophiles. The carbonyl chloride group is highly reactive, making it a key site for chemical transformations. The chloro group can also participate in substitution reactions, facilitating the formation of various derivatives. These reactions are often catalyzed by acids or bases, depending on the specific transformation .

Comparison with Similar Compounds

Uniqueness: 4-Chlorooxane-4-carbonyl chloride is unique due to its oxane ring structure, which imparts distinct reactivity and properties compared to other chloro-carbonyl chloride compounds. This uniqueness makes it valuable for specific synthetic applications and research endeavors .

Properties

CAS No.

99338-33-7

Molecular Formula

C6H8Cl2O2

Molecular Weight

183.03 g/mol

IUPAC Name

4-chlorooxane-4-carbonyl chloride

InChI

InChI=1S/C6H8Cl2O2/c7-5(9)6(8)1-3-10-4-2-6/h1-4H2

InChI Key

XFAMUCUBBARCEV-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(C(=O)Cl)Cl

Origin of Product

United States

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